(E/Z)-SU9516

Catalog No.
S544060
CAS No.
377090-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-SU9516

CAS Number

377090-84-1

Product Name

(E/Z)-SU9516

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one, SU 9516, SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

The exact mass of the compound SU9516 is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E/Z)-SU9516 is a 3-substituted indolinone derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily utilized in oncology research and cell cycle regulation studies. In procurement contexts, it is typically acquired as a high-purity solid (≥98% HPLC) and is distinguished by its planar molecular architecture, which facilitates deep insertion into the kinase catalytic domain. Unlike broad-spectrum kinase inhibitors, SU9516 provides a defined selectivity profile, making it a critical precursor and reference standard for developing targeted antineoplastic agents and studying E2F/pRb pathway dynamics. Its baseline solubility in DMSO and DMF (up to 5 mg/mL) ensures straightforward formulation in standard high-throughput screening and in vitro assay workflows .

Substituting SU9516 with generic pan-kinase inhibitors like staurosporine or early-generation CDK inhibitors like flavopiridol introduces severe off-target effects that compromise assay reproducibility and downstream therapeutic modeling. Flavopiridol inhibits CDKs 1, 2, and 4 with near-equal sensitivity, failing to provide the specific CDK2-driven cell cycle arrest required for precise pRb/E2F complex studies. Similarly, purine-based inhibitors such as roscovitine lack the specific hydrogen-bonding interactions provided by the indolinone scaffold of SU9516, resulting in significantly lower potency. For procurement teams and assay developers, utilizing the exact SU9516 compound is essential to maintain a clean kinase inhibition profile that avoids confounding cross-reactivity with PKC, p38, PDGFR, and EGFR[1].

Assay Formulation Efficiency: Higher CDK2 Potency vs. Roscovitine

In standard laboratory workflows, the concentration of carrier solvents like DMSO must be minimized to prevent baseline cellular toxicity. SU9516 achieves an IC50 of 22 nM for CDK2, whereas the common benchmark roscovitine requires approximately 700 nM to achieve similar inhibition[1], . This ~31-fold increase in potency allows assay developers to formulate SU9516 at significantly lower working concentrations, drastically reducing solvent load and improving the reproducibility of sensitive cell-based assays.

Evidence DimensionDosing concentration required for 50% target inhibition (IC50)
Target Compound Data22 nM (SU9516)
Comparator Or Baseline700 nM (Roscovitine)
Quantified Difference~31-fold reduction in required active pharmaceutical ingredient (API)
ConditionsCell-free kinase assay and downstream cell formulation

Allows researchers to use significantly lower dosing concentrations, reducing the risk of solvent toxicity or non-specific binding in sensitive cell-based assays.

Screening Reproducibility: Enhanced Selectivity Window Over CDK4 vs. Flavopiridol

For high-throughput screening workflows, chemical probes must isolate specific pathways to avoid confounding readouts. While pan-CDK inhibitors like flavopiridol inhibit CDKs 1, 2, and 4 with equal sensitivity, SU9516 provides a distinct selectivity window. Quantitative profiling shows SU9516 inhibits CDK2 at 22 nM but requires 200 nM to inhibit CDK4, establishing a ~9-fold selectivity margin [1]. This differential inhibition is critical for ensuring that observed cell cycle arrest in automated screens is specifically driven by CDK2.

Evidence DimensionCDK2 vs CDK4 Selectivity Margin
Target Compound Data~9-fold selectivity (22 nM vs 200 nM)
Comparator Or Baseline1:1 selectivity (Flavopiridol inhibits both equally)
Quantified Difference9-fold improvement in target isolation
ConditionsIn vitro kinase profiling panels

Ensures that phenotypic readouts in automated screens are genuinely CDK2-driven, reducing false positives in hit validation workflows.

Chemical Probe Fidelity: Absence of Cross-Reactivity vs. Staurosporine

Broad-spectrum inhibitors like staurosporine induce massive apoptosis by indiscriminately blocking multiple kinase pathways, complicating data interpretation. In contrast, SU9516 maintains strict fidelity to the CDK family, which is essential for purity-linked usability in complex signal transduction assays. Profiling against non-CDK kinases reveals that SU9516 has an IC50 > 10 µM for PKC, p38, PDGFR, and EGFR . This lack of cross-reactivity ensures that downstream readouts are the direct result of targeted inhibition rather than off-target interference.

Evidence DimensionNon-CDK Kinase Inhibition (PKC, p38, EGFR)
Target Compound DataIC50 > 10 µM (No significant inhibition)
Comparator Or BaselineLow nanomolar inhibition across all targets (Staurosporine)
Quantified Difference>500-fold cleaner kinase profile against off-target receptors
ConditionsKinase selectivity screening panels

Prevents confounding variables in complex phenotypic screens, making SU9516 a more reliable chemical probe for targeted procurement.

High-Fidelity Cell Cycle Arrest Modeling

Because of its 9-fold selectivity for CDK2 over CDK4, SU9516 is the correct choice for studies requiring precise G1 or G2-M phase blockades without the generalized toxicity of pan-CDK inhibitors. It is heavily procured for isolating pRb/E2F complex dynamics in colon carcinoma and leukemia cell lines, where off-target kinase inhibition would otherwise confound cell cycle readouts [1].

Development of Targeted Antineoplastic Combinations

SU9516's ability to transcriptionally downregulate the antiapoptotic protein Mcl-1 makes it a highly valuable precursor and benchmark compound in combination therapy research. It is specifically selected over less potent alternatives like roscovitine when evaluating synergistic apoptotic effects with Bcl-2 family inhibitors or standard chemotherapeutics like methotrexate in human leukemia models [2].

Structural Biology and Kinase Co-Crystallization

The planar 3-substituted indolinone structure of SU9516 provides defined hydrogen-bonding characteristics within the ATP-binding pocket that purine-based inhibitors cannot replicate. It is frequently procured for X-ray crystallography and molecular docking studies as a reference ligand to map the catalytic domain of CDK2 and guide the rational design of next-generation allosteric or ATP-competitive inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 Da

Monoisotopic Mass

241.085126602 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FD2SWT2SDI

Wikipedia

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Dates

Last modified: 08-15-2023
1: Opyrchal M, Salisbury JL, Iankov I, Goetz MP, McCubrey J, Gambino MW, Malatino L, Puccia G, Ingle JN, Galanis E, D'Assoro AB. Inhibition of Cdk2 kinase activity selectively targets the CD44⁺/CD24⁻/Low stem-like subpopulation and restores chemosensitivity of SUM149PT triple-negative breast cancer cells. Int J Oncol. 2014 Sep;45(3):1193-9. doi: 10.3892/ijo.2014.2523. PubMed PMID: 24970653; PubMed Central PMCID: PMC4121417.
2: Betzi S, Alam R, Martin M, Lubbers DJ, Han H, Jakkaraj SR, Georg GI, Schönbrunn E. Discovery of a potential allosteric ligand binding site in CDK2. ACS Chem Biol. 2011 May 20;6(5):492-501. doi: 10.1021/cb100410m. PubMed PMID: 21291269; PubMed Central PMCID: PMC3098941.
3: Uchiyama H, Sowa Y, Wakada M, Yogosawa M, Nakanishi R, Horinaka M, Shimazaki C, Taniwaki M, Sakai T. Cyclin-dependent kinase inhibitor SU9516 enhances sensitivity to methotrexate in human T-cell leukemia Jurkat cells. Cancer Sci. 2010 Mar;101(3):728-34. doi: 10.1111/j.1349-7006.2009.01449.x. PubMed PMID: 20059476.
4: Xiong X, Zhang Y, Gao X, Dong Z, Li L, Ji C, Fu L, Luo X, Liu H, Mei C. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest. Invest New Drugs. 2010 Feb;28(1):26-34. doi: 10.1007/s10637-008-9211-7. PubMed PMID: 19139818.
5: Takagi K, Sowa Y, Cevik OM, Nakanishi R, Sakai T. CDK inhibitor enhances the sensitivity to 5-fluorouracil in colorectal cancer cells. Int J Oncol. 2008 May;32(5):1105-10. PubMed PMID: 18425338.
6: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
7: Gao N, Kramer L, Rahmani M, Dent P, Grant S. The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. Mol Pharmacol. 2006 Aug;70(2):645-55. PubMed PMID: 16672643.
8: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
9: Tsonis PA, Madhavan M, Call MK, Gainer S, Rice A, Del Rio-Tsonis K. Effects of a CDK inhibitor on lens regeneration. Wound Repair Regen. 2004 Jan-Feb;12(1):24-9. PubMed PMID: 14974961.
10: Moshinsky DJ, Bellamacina CR, Boisvert DC, Huang P, Hui T, Jancarik J, Kim SH, Rice AG. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. Biochem Biophys Res Commun. 2003 Oct 24;310(3):1026-31. PubMed PMID: 14550307.
11: Yu B, Lane ME, Wadler S. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells. Biochem Pharmacol. 2002 Oct 1;64(7):1091-100. PubMed PMID: 12234612.
12: Lane ME, Yu B, Rice A, Lipson KE, Liang C, Sun L, Tang C, McMahon G, Pestell RG, Wadler S. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer Res. 2001 Aug 15;61(16):6170-7. PubMed PMID: 11507069.

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